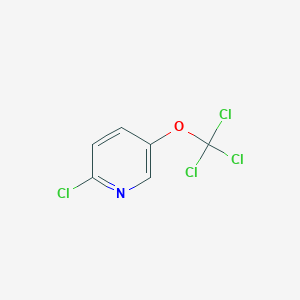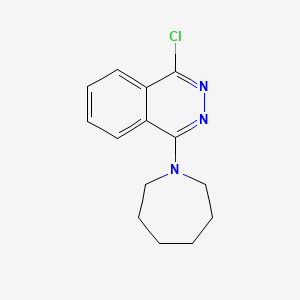![molecular formula C12H16N2O4 B1522535 tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate CAS No. 1261365-75-6](/img/structure/B1522535.png)
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate (TBDC) is an organophosphate compound that is widely used in the scientific research field. It has been studied for its ability to act as a catalyst in various chemical reactions, its biochemical and physiological effects, and its potential applications in the lab. TBDC is a relatively new compound, and as such, there is much research to be done in order to further understand its properties and potential uses. In
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Configuration
The compound has been used to study molecular configurations, as evidenced by its structural analysis. For instance, a study demonstrated the all-cis trisubstituted pyrrolidin-2-one structure of a similar compound, illustrating the detailed molecular configuration and intramolecular interactions, such as hydrogen bonding (Weber et al., 1995).
Chemical Reactions and Properties
The compound has been involved in studies examining its reactivity and the properties of its derivatives:
Aerobic Reactions with Copper :
- Research detailed the reactions of similar tert-butyl compounds with copper in aerobic conditions, leading to significant findings in the field of inorganic chemistry, including the observation of strong copper(II)–radical ferromagnetic exchange (Speier et al., 1996).
Photoredox-Catalyzed Reactions :
- A study showcased the use of a tert-butyl compound in photoredox-catalyzed reactions to synthesize 3-aminochromones, a process that expands the applications of photocatalyzed protocols in organic chemistry (Wang et al., 2022).
Diels-Alder Reactions :
- The compound has been employed in Diels-Alder reactions, illustrating its utility in synthesizing complex organic structures (Padwa et al., 2003).
Investigations into Molecular Dipoles and Interactions :
- Studies have utilized tert-butyl compounds to investigate molecular dipoles and hydrogen bonding, contributing valuable insights into the structural properties of organic molecules (Baillargeon et al., 2014).
Lithiation Reactions :
- Research on the lithiation of tert-butyl compounds has provided a deeper understanding of their reactivity and potential for creating various substituted derivatives, enriching the field of synthetic chemistry (Smith et al., 2013).
Synthesis and Characterization
The synthesis and characterization of tert-butyl carbamate derivatives have been a focus of research to explore their properties and potential applications:
Synthesis and X-ray Analyses :
- Synthesis and crystallographic analysis have been conducted to understand the molecular and crystal structure of tert-butyl carbamate derivatives, contributing to the knowledge of their structural properties (Çolak et al., 2021).
Crystal Structure Determination :
- The crystal structure of tert-butyl carbamate derivatives has been studied to reveal their molecular configuration and relative substitution, aiding in the understanding of their structural characteristics (Ober et al., 2004).
Other Applications
The compound and its derivatives have been utilized in various other chemical studies, demonstrating their versatility in scientific research:
Oxidation Reactions :
- Studies have investigated the oxidation of tert-butyl compounds under solvent-free conditions, providing insights into their reactivity and potential environmental benefits (Zhang et al., 2009).
Palladium-Catalyzed Reactions :
- Research on the coupling of tert-butyl compounds with arylboronic acids has expanded the understanding of palladium-catalyzed reactions, contributing to the field of organic synthesis (Wustrow & Wise, 1991).
Eigenschaften
IUPAC Name |
tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-6-9-10(13-7-8)17-5-4-16-9/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAOPISIPNHPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(N=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)
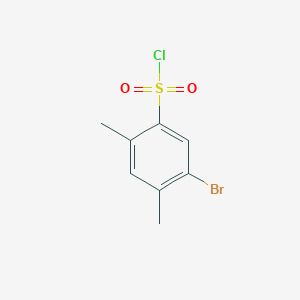
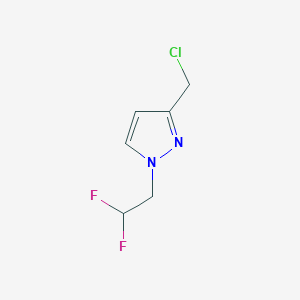
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)
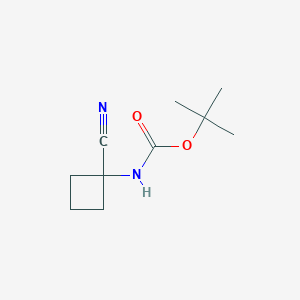
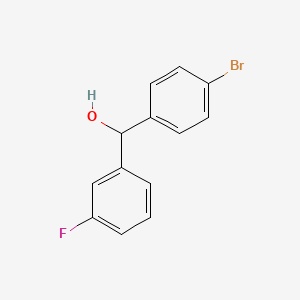
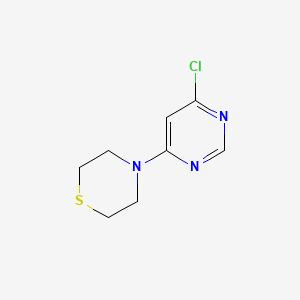
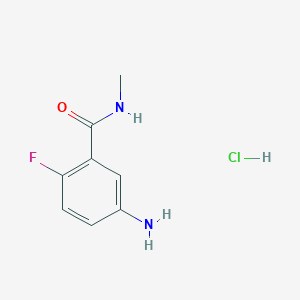

![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
